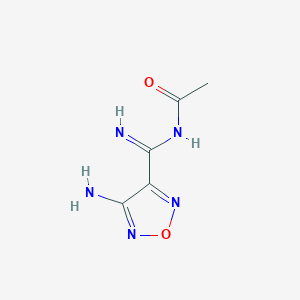
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide is a heterocyclic compound with the molecular formula C4H6N4O2. It is known for its unique structure, which includes an oxadiazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride with acetamide. This reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4).
Reducing Agents: Sodium borohydride (NaBH4).
Acylating Agents: Acyl chlorides such as chloroacetyl chloride.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines.
Substitution Products: Acylated derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-azido-1,2,5-oxadiazole
- 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C5H7N5O2 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c1-2(11)8-4(6)3-5(7)10-12-9-3/h1H3,(H2,7,10)(H2,6,8,11) |
InChI Key |
SCJWBQNKFGEKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=N)C1=NON=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


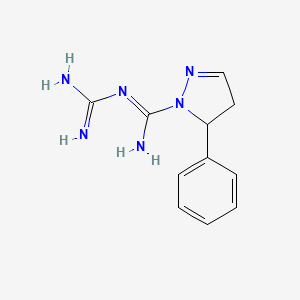
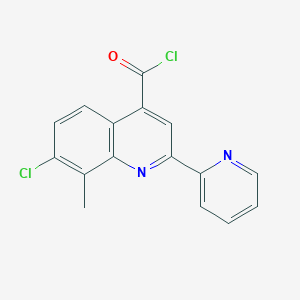


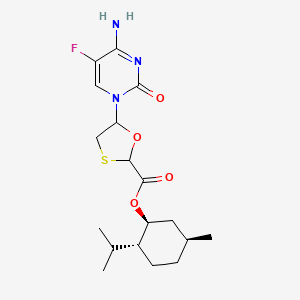
![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)
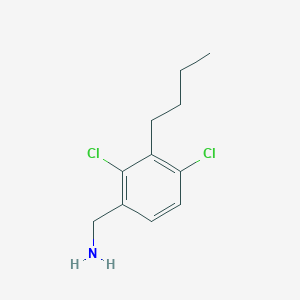

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)



